methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a fused pyrano-pyridine core. Its structure includes a 4-phenyl substituent, a tetrahydrofuran-2-ylmethyl group at position 6, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-11-16-18(21(25)24(13)12-15-9-6-10-28-15)17(14-7-4-3-5-8-14)19(20(23)29-16)22(26)27-2/h3-5,7-8,11,15,17H,6,9-10,12,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBWTBIGTMJKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system with this compound, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders.
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes. The interaction often involves binding to the target receptors, which can trigger or inhibit specific biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities associated with this compound.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from 5,5-dimethyl-cyclohexane-1,3-dione, 4-nitro-benzaldehyde, and 3-amino-2-butenoic acid methyl ester. The reaction is typically conducted in ethanol under reflux conditions, followed by purification steps including washing and drying under vacuum. The detailed crystal structure reveals a nearly planar nitrogen-containing six-membered ring and a flattened chair conformation of the adjacent ketone ring .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds similar to methyl 2-amino derivatives have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The mechanism of action appears to involve cell cycle arrest and apoptosis induction, with some compounds exhibiting GI50 values below 10 µM against these cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyrano[3,2-c]pyridine derivatives have also been investigated. Various studies indicate that these compounds exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that modifications in the aromatic rings can enhance antibacterial efficacy .
Enzyme Inhibition
In addition to direct antimicrobial effects, these compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that certain derivatives possess strong inhibitory activity against AChE, suggesting potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Growth inhibition in TNBC cell lines | |
| Antibacterial | Moderate to strong activity against specific strains | |
| Enzyme Inhibition | Strong AChE inhibitory activity |
Case Studies
- Antitumor Evaluation : A study involving a series of thienopyridine derivatives demonstrated significant antitumor effects in TNBC models. Compound 2e was particularly noted for its ability to decrease tumor size in an in ovo CAM model while showing minimal toxicity to non-tumorigenic cells .
- Enzyme Inhibition Analysis : Research on synthesized compounds revealed that several exhibited potent AChE inhibition, which could be beneficial for developing treatments for cognitive disorders. The binding interactions with bovine serum albumin (BSA) were also assessed to understand pharmacokinetic properties better .
Scientific Research Applications
Medicinal Chemistry
The compound's structural framework allows for significant modifications that can lead to the development of novel pharmaceuticals. Its pyrano[3,2-c]pyridine core is particularly noteworthy for its potential therapeutic properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit antitumor effects. For instance, compounds similar to methyl 2-amino-7-methyl-5-oxo derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth without significant toxicity to normal cells. This suggests potential applications in cancer therapy .
Neuroprotective Properties
Research has shown that certain derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds with similar structures have demonstrated protective effects against neuronal damage induced by beta-amyloid peptides, which are implicated in Alzheimer’s disease .
Drug Development
The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile building block in drug discovery.
Synthesis of Targeted Therapies
Methyl 2-amino-7-methyl-5-oxo derivatives can be utilized in the synthesis of targeted therapies aimed at specific diseases. The modifications on the tetrahydrofuran moiety can enhance solubility and bioavailability, crucial factors in drug formulation .
Biological Research
The unique properties of methyl 2-amino-7-methyl-5-oxo compounds make them suitable for a variety of biological research applications.
Fluorescent Probes
Given their structural features, these compounds can be designed as fluorescent probes for imaging studies. Their ability to interact with biological molecules allows researchers to visualize cellular processes and interactions in real-time .
Bioconjugation Techniques
The compound's reactive functional groups facilitate bioconjugation processes, enabling the attachment of biomolecules for diagnostic and therapeutic applications. This is particularly useful in the development of targeted drug delivery systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of MDA-MB-231 breast cancer cells using derivatives. |
| Study B | Neuroprotection | Identified as a potent MAO inhibitor with protective effects on neuronal cells. |
| Study C | Fluorescent Probes | Developed probes based on the compound that effectively visualize cellular processes. |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The aminomethyl group undergoes alkylation and acylation due to its nucleophilic nitrogen. In a patent (US5272157A), derivatives were synthesized via:
-
Reaction with chloroformates : Primary amines reacted with alkyl/benzyl chloroformates to form carbamates, later reduced to secondary amines .
-
Reaction with acid chlorides : Direct acylation using C₂/C₃ acid chlorides produced amides, which were reduced to yield substituted piperidines .
Example :
Reaction conditions: Dichloromethane, triethylamine, 0–25°C .
Nucleophilic Substitution
The piperidine nitrogen participates in SN2 reactions. For instance, (1-benzoylpiperidin-4-yl)methyl tosylate reacts with secondary amines (e.g., 2-(N-methyl)aminoindan) under thermal conditions (150–170°C) to form tertiary amines .
Key Data :
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-(N-Methyl)aminoindan | 4-[N-(Indan-2-yl)-N-methyl]aminomethyl derivative | 65 | 150°C, 3 h, N₂ atmosphere |
| 2-(N-Propyl)aminoindan | 4-[N-(Indan-2-yl)-N |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Key Observations:
Substituent Impact on Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the 3-pyridinylmethyl group in , which may form stronger π-π interactions but lower solubility due to hydrophobicity .
Aromatic Substituent Effects : The 4-hydroxyphenyl group in enables hydrogen bonding, whereas the phenyl group in the target compound favors hydrophobic interactions. The 4-nitrophenyl group in introduces electron-withdrawing effects, altering electronic properties .
Pharmacological and Physicochemical Implications
- Bioactivity: Pyrano-pyridine derivatives often exhibit antimicrobial or anti-inflammatory activity. The tetrahydrofuran group in the target compound may enhance blood-brain barrier penetration compared to the polar 3-pyridinylmethyl group in .
- Thermal Stability : The methyl ester in the target compound may confer higher thermal stability than the nitro group in , which can decompose exothermically .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of this polycyclic compound typically involves multi-step reactions, including cyclocondensation, heterocycle formation, and functional group modifications. Key steps may include:
- Catalytic strategies : Ammonium acetate is often used to facilitate cyclization in pyrimidine derivatives, as seen in analogous thiazolopyrimidine syntheses .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are critical for stabilizing intermediates and enhancing reaction efficiency .
- Yield optimization : Temperature control (e.g., reflux conditions) and stepwise purification (recrystallization from ethyl acetate/ethanol mixtures) improve purity and yield, as demonstrated in structurally related compounds .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities, such as puckering in fused rings or deviations from planar conformations (e.g., boat-flattened pyrimidine rings observed in similar compounds) .
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, while 2D techniques (COSY, NOESY) clarify spatial arrangements of the tetrahydrofuran and phenyl groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test for antimicrobial activity using standard MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria.
- Enzyme inhibition studies : Evaluate interactions with kinases or oxidoreductases via fluorescence-based assays, referencing methodologies for analogous pyrimidine derivatives .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .
Advanced Research Questions
Q. How can computational chemistry aid in rational design and reaction optimization?
- Reaction path modeling : Quantum mechanical calculations (DFT) predict transition states and intermediate stability, reducing trial-and-error in multi-step syntheses. For example, ICReDD’s workflow integrates computational screening to narrow down optimal catalysts and solvents .
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .
Q. How can contradictory pharmacological data be resolved?
- Cross-validation : Replicate assays under standardized conditions (pH, temperature) and compare with structurally related compounds. For instance, discrepancies in IC₅₀ values for pyrimidine derivatives were resolved by controlling redox-sensitive assay conditions .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may influence observed bioactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modification : Systematically vary the tetrahydrofuran-2-ylmethyl or phenyl groups to assess impact on bioactivity. For example, replacing phenyl with thiophene enhanced antimicrobial activity in analogous compounds .
- Pharmacophore mapping : Use 3D-QSAR (CoMFA, CoMSIA) to correlate electronic/steric features with activity .
Q. How can reaction scalability and green chemistry principles be balanced?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce heavy metal waste in coupling reactions .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
